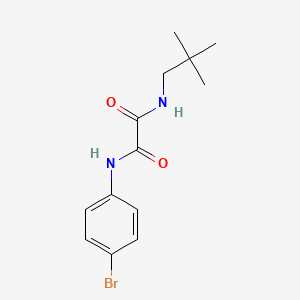![molecular formula C20H16N2O4 B5227447 N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. GSK-3β is a key enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic benefits in various diseases, including Alzheimer's disease, diabetes, and cancer.
Mechanism of Action
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide inhibits N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ, which is a key enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ has been shown to have therapeutic benefits in various diseases, including Alzheimer's disease, diabetes, and cancer.
Biochemical and Physiological Effects:
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to have several biochemical and physiological effects. Inhibition of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Inhibition of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ, which makes it a valuable tool for studying the role of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ in various cellular processes. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has potential off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ. Another area of research is the investigation of the therapeutic potential of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ inhibitors in other diseases, such as cancer. Additionally, more research is needed to fully understand the mechanisms of action of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ inhibitors and their potential off-target effects.
Synthesis Methods
The synthesis of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 2-bromo-5-nitrobenzoic acid with 2-aminopyridine to form 2-(2-pyridyl)benzoic acid. The second step involves the reaction of 2-(2-pyridyl)benzoic acid with 2-phenoxyacetyl chloride to form N-(2-phenoxyacetyl)-2-(2-pyridyl)benzoic acid. The third step involves the reaction of N-(2-phenoxyacetyl)-2-(2-pyridyl)benzoic acid with 1,3-benzodioxole-5-carboxylic acid to form N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide.
Scientific Research Applications
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research is Alzheimer's disease. Inhibition of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ and improve cognitive function in animal models of Alzheimer's disease.
Another area of research is diabetes. Inhibition of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamideβ and improve insulin sensitivity and glucose metabolism in animal models of diabetes.
properties
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(14-8-9-17-18(11-14)25-13-24-17)22-12-15-5-4-10-21-20(15)26-16-6-2-1-3-7-16/h1-11H,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISDSTPRJMLHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5227366.png)
![5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)

![4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227374.png)
![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)



![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)

![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)
